Cas no 1386535-01-8 (N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide)
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26687185
- AKOS008264284
- N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Z1207494179
- 1386535-01-8
-
- Inchi: 1S/C14H14N2O3/c15-9-14(5-2-6-14)16-13(17)10-3-1-4-11-12(10)19-8-7-18-11/h1,3-4H,2,5-8H2,(H,16,17)
- InChI Key: PLADMJNSPNDSNE-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC=C(C1=2)C(NC1(C#N)CCC1)=O
Computed Properties
- Exact Mass: 258.10044231g/mol
- Monoisotopic Mass: 258.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 71.4Ų
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26687185-0.1g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-26687185-0.25g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-26687185-0.5g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-26687185-1g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 90% | 1g |
$699.0 | 2023-09-11 | |
| Enamine | EN300-26687185-2.5g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-26687185-5g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 90% | 5g |
$2028.0 | 2023-09-11 | |
| Enamine | EN300-26687185-10g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 90% | 10g |
$3007.0 | 2023-09-11 | |
| Enamine | EN300-26687185-0.05g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-26687185-5.0g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
| Enamine | EN300-26687185-10.0g |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
1386535-01-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 |
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Introduction to N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS No. 1386535-01-8)
N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1386535-01-8, belongs to a class of molecules that exhibit promising biological activities. The intricate molecular framework of this compound, featuring a cyclobutyl group and a benzodioxine core, makes it a subject of intense study for potential applications in drug development.
The structural composition of N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is highly intriguing from a chemical perspective. The presence of a cyano group attached to a cyclobutyl ring introduces a high degree of steric hindrance, which can influence the compound's interactions with biological targets. Additionally, the benzodioxine moiety is known for its role in various pharmacological activities, including anti-inflammatory and analgesic effects. This combination of structural features suggests that the compound may possess multiple therapeutic potentials.
Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Molecular docking studies have been particularly useful in understanding how N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide interacts with specific proteins and enzymes. These studies have revealed that the compound exhibits binding affinities comparable to some well-known pharmaceuticals, indicating its potential as a lead molecule for further drug development.
In vitro experiments have also provided valuable insights into the pharmacological properties of this compound. Initial studies have shown that N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide demonstrates moderate activity against certain enzymatic targets relevant to inflammatory pathways. This activity is attributed to the ability of the benzodioxine core to modulate the function of key enzymes involved in inflammation. Furthermore, the cyano group on the cyclobutyl ring appears to enhance the compound's solubility and bioavailability, which are critical factors for its therapeutic efficacy.
The synthesis of N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for research purposes. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzodioxine core efficiently. Additionally, novel strategies for introducing the cyano group on the cyclobutyl ring have been developed, ensuring high yields and purity.
One of the most exciting aspects of N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is its potential in developing novel therapeutic agents. Researchers are exploring its use in treating various inflammatory and degenerative diseases where current treatments are limited or ineffective. The compound's ability to interact with multiple biological targets makes it a versatile candidate for drug design. Moreover, its structural features suggest that it may exhibit lower toxicity compared to existing pharmaceuticals, which is an important consideration for clinical applications.
The future direction of research on N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide includes further optimization of its chemical structure to enhance its pharmacological properties. By modifying specific functional groups or introducing new ones, researchers aim to improve its potency and selectivity. Additionally, preclinical studies are being planned to evaluate its safety and efficacy in animal models before moving on to human trials. These studies will provide crucial data for determining the potential therapeutic value of this compound.
The development of new drugs is a complex and time-consuming process that requires extensive research and collaboration among scientists from various disciplines. N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide represents an example of how innovative chemical design can lead to the discovery of new therapeutic agents with significant medical benefits. As research continues to progress, this compound holds promise for contributing to advancements in medicine and improving patient outcomes.
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